molecular formula C8H15NO2 B2944897 1-(3-Hydroxypropyl)piperidin-2-one CAS No. 71533-22-7

1-(3-Hydroxypropyl)piperidin-2-one

Cat. No.: B2944897
CAS No.: 71533-22-7
M. Wt: 157.213
InChI Key: CSXDLVLNYQAYDR-UHFFFAOYSA-N
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Description

“1-(3-Hydroxypropyl)piperidin-2-one” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2 . This indicates that the compound contains 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Catalytic Synthesis

  • Homogeneous Iridium Catalysis : The selective hydrogenation of 3-hydroxypyridinium salts, closely related to 1-(3-Hydroxypropyl)piperidin-2-one, is achieved using a homogeneous iridium catalyst. This method provides direct access to substituted piperidin-3-one derivatives, which are significant in organic synthesis and pharmaceuticals due to their prevalent structural motifs in pharmaceutical agents (Huang et al., 2015).

Antioxidant Action in Polymers

  • Hindered Piperidine in Polypropylene : Hindered piperidine derivatives demonstrate significant antioxidant effects during the processing and photo-oxidation of polypropylene. They undergo an oxidative transformation to nitroxyl radicals, acting as chain-breaking antioxidants (Bagheri, Chakraborty & Scott, 1982).

Synthesis of Medicinal Compounds

  • Synthesis of Rigid Diamines : Piperidine derivatives, including this compound, play a crucial role in medicinal chemistry, particularly in the synthesis of conformationally rigid diamines, which have major importance in drug development (Smaliy et al., 2011).

Optoelectronic Properties

  • Lead Trihalides and Piperidinium Derivatives : Studies show that piperidinium and its derivatives, such as 3-hydroxypyridinium compounds, influence the electronic, optical, and luminescence properties of 1D lead trihalides. These properties are crucial for the creation of perovskite-like structures with tailored optoelectronic characteristics (Selivanov et al., 2020).

Molecular and Crystal Structures

  • Hydrogen Bonding in Crystal Packing : The molecular and crystal structures of piperidine derivatives, including hydroxy derivatives of hydropyridine, highlight the role of intramolecular and intermolecular hydrogen bonds in determining molecule conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Hyperbranched Polymer Synthesis

  • Hyperbranched Polymers Based on Piperidine-4-one : Piperidine-4-one, closely related to this compound, is used to create hyperbranched polymers with a 100% degree of branching. These polymers react with aromatic nucleophiles to form irreversibly diarylated compounds (Sinananwanich, Higashihara & Ueda, 2009).

Safety and Hazards

The safety information for “1-(3-Hydroxypropyl)piperidin-2-one” indicates that it is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidines, including “1-(3-Hydroxypropyl)piperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of “this compound” in the pharmaceutical industry.

Properties

IUPAC Name

1-(3-hydroxypropyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXDLVLNYQAYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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